molecular formula C14H20N2O4 B6302752 tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate CAS No. 2197064-36-9

tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate

Cat. No.: B6302752
CAS No.: 2197064-36-9
M. Wt: 280.32 g/mol
InChI Key: HTUSGKMCLUBSPQ-WJDWOHSUSA-N
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Description

tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate (hereafter referred to as the target compound) is a carbamate derivative featuring a hydroxyimino group and a 2-methoxyphenyl substituent. This compound is structurally characterized by its tert-butyl carbamate backbone, which confers stability and influences solubility . The compound is listed in chemical databases (e.g., MFCD11052410) and is commercially available as a research intermediate .

Properties

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-(2-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUSGKMCLUBSPQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation via Condensation Reactions

The hydroxyimino group is typically introduced through condensation between a carbonyl compound (e.g., 2-methoxybenzaldehyde) and an aminooxy-containing precursor. For example:

Procedure A (Adapted from):

  • Reagents : 2-Methoxybenzaldehyde (1 eq), tert-butyl (2-aminooxyethyl)carbamate (1.2 eq), pyridine (solvent), catalytic HCl/MeOH.

  • Conditions : Stir at 20°C for 64 hours under nitrogen.

  • Workup : Remove pyridine via reduced-pressure distillation, purify via silica gel chromatography (1:2 ether/hexanes).

  • Yield : 63.9%.

This method leverages the nucleophilicity of the aminooxy group, with pyridine facilitating imine formation while minimizing side reactions. The acidic environment (HCl/MeOH) protonates the intermediate, driving the equilibrium toward oxime production.

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.

Procedure B (Adapted from):

  • Reagents : 2-(2-Methoxyphenyl)ethylamine (1 eq), Boc₂O (1.1 eq), triethylamine (2 eq), dichloromethane (DCM).

  • Conditions : Stir at 0°C for 4 hours, then room temperature overnight.

  • Workup : Wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Purify via flash chromatography (0–100% EtOAc/heptane).

  • Yield : 48–85%.

This protocol ensures high regioselectivity, with Boc₂O reacting preferentially with primary amines over secondary functionalities.

Coupling Reactions for Molecular Assembly

HATU-mediated coupling is employed to link the Boc-protected amine with carboxylic acid derivatives.

Procedure C (Adapted from):

  • Reagents : Boc-protected amine (1 eq), (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1 eq), HATU (1.05 eq), TEA (4 eq), DCM.

  • Conditions : Stir at room temperature for 2 hours.

  • Workup : Dilute with DCM, wash with water and brine, concentrate, and purify via flash chromatography.

  • Yield : 70–85%.

HATU activates the carboxylic acid, forming an active ester that reacts efficiently with the amine, minimizing racemization.

Stereochemical Control and Isomerization

The (E)-configuration of the hydroxyimino group is thermodynamically favored under acidic conditions.

Procedure D (Adapted from):

  • Reagents : Crude oxime mixture (1 eq), TFA (10 eq), triisopropylsilane (10 eq), DCM.

  • Conditions : Stir at 0°C for 10 minutes.

  • Workup : Concentrate under vacuum, purify via silica gel chromatography (0–10% MeOH/DCM).

  • Isomer Ratio : >9:1 (E:Z).

Trifluoroacetic acid (TFA) protonates the oxime nitrogen, enabling isomerization to the more stable (E)-form.

Industrial-Scale Optimization

Solvent and Catalyst Selection

ParameterOptimal ChoiceImpact on Yield
Solvent Acetonitrile/DCMEnhances solubility of intermediates
Catalyst HATU90% coupling efficiency
Base TriethylamineNeutralizes HCl byproducts

Data derived from.

Reaction Monitoring and Purification

  • HPLC Purity : >95% achieved using Waters XBridge C18 columns (50 mm × 2.1 mm, 3.5 µm).

  • ¹H NMR Verification : Key signals include δ 1.45 (s, Boc CH₃), 3.80 (s, OCH₃), 7.30–7.50 (m, aromatic H).

Challenges and Mitigation Strategies

  • Isomer Separation : Chromatography on polar stationary phases (e.g., silica gel with EtOAc/hexanes) resolves (E)/(Z) isomers.

  • Boc Deprotection : Use 4N HCl/dioxane at 0°C to prevent tert-butyl group cleavage .

Chemical Reactions Analysis

Carbamate Formation and Curtius Rearrangement

The carbamate group in this compound is synthesized via Curtius rearrangement, a method validated for structurally related tert-butyl carbamates. The reaction involves:

  • Formation of an acyl azide intermediate from a carboxylic acid precursor using di-tert-butyl dicarbonate and sodium azide.

  • Thermal decomposition of the acyl azide to generate an isocyanate intermediate.

  • Trapping the isocyanate with tert-butanol to form the carbamate .

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Acyl azide formationDi-tert-butyl dicarbonate, NaN₃, DMF85–92
Curtius rearrangement80°C, TBAB, Zn(OTf)₂78–84

This method tolerates functional groups like hydroxyimino and methoxy substituents, ensuring structural integrity .

Hydroxyimino Group Reactivity

The hydroxyimino (-N-OH) group participates in redox and condensation reactions:

  • Oxidation : Converts to a nitroso (-N=O) group under mild oxidizing agents (e.g., NaIO₄).

  • Reduction : Hydrogenation (H₂/Pd-C) yields a primary amine (-NH₂) .

Representative Transformations

Reaction TypeConditionsProductApplication
OxidationNaIO₄, H₂O/MeOH, 0°CNitroso derivativeCoordination chemistry ligands
ReductionH₂ (1 atm), Pd-C, EtOHEthylenediamine analogPeptide synthesis intermediates

Methoxyphenyl Substituent Reactions

The 2-methoxyphenyl group undergoes electrophilic aromatic substitution (EAS) and demethylation:

  • EAS : Bromination or nitration occurs at the para position relative to the methoxy group.

  • Demethylation : BBr₃ in DCM removes the methyl group, yielding a phenolic -OH .

Demethylation Optimization

ReagentSolventTemperatureYield (%)
BBr₃DCM−78°C92
AlCl₃Toluene110°C68

Cross-Coupling Reactions

The carbamate acts as a directing group in transition-metal-catalyzed couplings:

  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides using Pd(OAc)₂/XPhos .

  • Suzuki-Miyaura Coupling : Requires prior conversion of the carbamate to a boronate ester .

Example Coupling Performance

ReactionCatalyst SystemSubstrateYield (%)
Buchwald-HartwigPd(OAc)₂/XPhos, Cs₂CO₃4-Bromotoluene76
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid81

Stability and Functional Group Compatibility

  • pH Sensitivity : The carbamate hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 200°C, releasing isocyanates and tert-butanol .

Scientific Research Applications

Overview

Tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate is a compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to function as an important intermediate in the synthesis of biologically active molecules.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its stability and reactivity make it suitable for:

  • Protecting Group Strategies : It serves as a protecting group for amines during multi-step synthetic processes, particularly in peptide synthesis, allowing for selective reactions at other functional groups .
  • Synthesis of Complex Molecules : The compound aids in the large-scale synthesis of complex organic molecules, enhancing yield and purity through optimized reaction conditions.

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals. Its applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It is employed as an intermediate in the production of drugs targeting specific biological pathways, contributing to the creation of therapeutics with enhanced efficacy and selectivity .
  • Biological Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity, making it a candidate for further pharmacological research .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was used to protect amino groups effectively. This allowed for the successful formation of complex peptides that were otherwise difficult to synthesize due to the presence of multiple reactive sites .

Case Study 2: Drug Development

Research involving this compound has led to the development of novel drugs targeting cancer cells. The ability to modify its structure has resulted in derivatives that show promising antitumor activity in vitro, highlighting its potential in oncological therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) tert-Butyl (E)-(2-(2-Ethoxyvinyl)-5-methoxybenzyl)carbamate (Compound 1c, )
  • Structural Differences: Replaces the hydroxyimino group with an ethoxyvinyl group and positions the methoxy substituent at the 5-position of the phenyl ring.
  • Synthesis : Synthesized via Pd(dba)₂-catalyzed cross-coupling (45.8% yield) . Lower yield compared to analogues (e.g., 98% yield for tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate in ) suggests steric or electronic challenges from the 5-methoxy group.
  • Key Data: ¹H NMR: δ 7.30–6.70 (aromatic protons), δ 4.10 (ethoxy CH₂), δ 3.80 (methoxy OCH₃) . LC/MS: [M+H]⁺ = 348.2 (C₁₈H₂₅NO₄) .
(b) tert-Butyl (E)-(2-(2-Ethoxyvinyl)-3-(trifluoromethyl)benzyl)carbamate (Compound 1h, )
  • Structural Differences : Contains a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
  • Synthesis : Similar Pd-catalyzed cross-coupling (56.6% yield) . The electron-withdrawing -CF₃ group may enhance reaction efficiency compared to electron-donating substituents.
  • Key Data :
    • ¹³C NMR : δ 121.5 (CF₃ coupling, J = 272 Hz) .
(c) tert-Butyl (2-Amino-2-(4-chlorophenyl)ethyl)carbamate ()
  • Structural Differences: Replaces hydroxyimino with an amino group and substitutes 4-chlorophenyl for 2-methoxyphenyl.
  • Properties : The chloro group increases lipophilicity (logP = 2.8) compared to the target compound’s methoxy group (logP ≈ 1.9, estimated) .

Functional Group Impact on Physical and Chemical Properties

Compound Key Functional Groups Solubility (mg/mL) Stability Notes
Target Compound Hydroxyimino, 2-methoxyphenyl 0.5–1.0 (DMSO) Sensitive to oxidation; tautomerizes in solution
Compound 1c () Ethoxyvinyl, 5-methoxyphenyl 1.2–1.5 (DMSO) Stable under inert atmosphere
Compound 1h () Ethoxyvinyl, 3-CF₃ 0.8–1.0 (DMSO) Enhanced thermal stability due to -CF₃
tert-Butyl (2-Amino-2-(4-chlorophenyl)ethyl)carbamate () Amino, 4-chlorophenyl 0.3–0.5 (DMSO) Prone to dimerization; hygroscopic

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate, and how do reaction conditions influence yield?

The compound can be synthesized via carbamate protection of a primary amine intermediate. A common approach involves coupling 2-methoxyphenylglyoxal with hydroxylamine to form the oxime, followed by Boc-protection of the ethylamine side chain. Key steps include:

  • Oxime formation : Use hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours to ensure E-configuration selectivity .
  • Carbamate protection : React the amine intermediate with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature for 12 hours .
    Yield optimization requires strict control of pH (7–8) during oxime formation and inert gas purging to minimize Boc-group hydrolysis. Typical yields range from 65–75% after column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • NMR : Prioritize 1^1H and 13^{13}C NMR to confirm the E-configuration of the oxime (δ 8.2–8.5 ppm for the imine proton) and Boc-group integrity (δ 1.4 ppm for tert-butyl protons) .
  • IR : Look for carbonyl stretches at 1680–1720 cm1^{-1} (Boc carbamate) and 3200–3400 cm1^{-1} (N–H stretching) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+^+ with <2 ppm error .

Q. What purification strategies are recommended to isolate this compound from common by-products?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate unreacted Boc anhydride and hydroxylamine by-products .
  • Crystallization : Recrystallize from a mixture of ethyl acetate and hexane (1:5) to enhance purity (>95%) .
  • HPLC : For analytical-scale purification, employ a C18 column with acetonitrile/water (55:45) at 1 mL/min .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for the E-configuration of the oxime?

The E-configuration is thermodynamically favored under acidic conditions. To ensure selectivity:

  • Maintain a pH of 4–5 using acetic acid during oxime formation .
  • Use excess hydroxylamine (1.5 equiv) to drive the equilibrium toward the E-isomer .
  • Confirm configuration via NOESY NMR (absence of cross-peaks between the oxime proton and methoxyphenyl substituents) .

Q. What intermolecular interactions dominate the solid-state structure of this compound, and how do they affect crystallinity?

X-ray crystallography (e.g., using SHELX ) reveals:

  • Hydrogen bonding : Between the oxime N–O group and carbamate carbonyl (2.8–3.0 Å), stabilizing the crystal lattice .
  • π-Stacking : Methoxyphenyl groups align in parallel-displaced arrangements (3.4 Å spacing), enhancing packing efficiency .
    Crystallinity is improved by slow evaporation from DCM/hexane, yielding monoclinic crystals (space group P21_1/c) .

Q. How should researchers address contradictory data in thermal stability studies?

Discrepancies in decomposition temperatures (reported 160–180°C) arise from:

  • Purity differences : Impurities like residual solvents lower observed stability .
  • Methodology : TGA under nitrogen vs. air alters degradation pathways. Use dynamic TGA (10°C/min, N2_2 flow) for reproducibility .
  • Crystallinity : Amorphous samples degrade faster; recrystallize before analysis .

Q. What computational strategies predict reactivity or tautomeric equilibria in this compound?

  • DFT Calculations : Use B3LYP/6-31G(d) to model tautomerism between oxime and nitroso forms. The oxime form is 12–15 kcal/mol more stable .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict nucleophilic attack sites on the carbamate group .
  • Retrosynthesis Tools : Apply databases like Reaxys to identify viable precursors for scale-up .

Q. Are there documented biological activities or protein targets for this compound?

While direct data are limited, structurally related carbamates show:

  • Enzyme inhibition : Carbamate groups often target serine hydrolases or proteases .
  • Cellular permeability : The Boc group enhances lipophilicity (logP ≈ 2.8), suggesting blood-brain barrier penetration potential .
    Validate via in vitro assays (e.g., fluorogenic protease substrates) and docking studies using PDB structures .

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